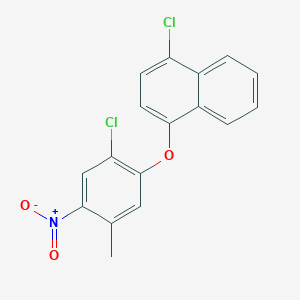
2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with methanesulfonyl and phenyl groups, as well as a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution of a suitable pyridine derivative with methanesulfonyl chloride in the presence of a base. The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, and the carbonitrile group can be added through a cyanation reaction using a reagent like sodium cyanide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency. Solvent recovery and purification steps are also crucial to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution, and strong bases for nucleophilic substitution
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced
Scientific Research Applications
2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl groups can act as electrophilic centers, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Di(methanesulfonyl)phenol: Similar structure but lacks the pyridine ring and carbonitrile group.
6-Phenylpyridine-3-carbonitrile: Similar structure but lacks the methanesulfonyl groups.
2,4-Di(methanesulfonyl)pyridine: Similar structure but lacks the phenyl group and carbonitrile group.
Uniqueness
2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methanesulfonyl and carbonitrile groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
84671-65-8 |
|---|---|
Molecular Formula |
C14H12N2O4S2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2,4-bis(methylsulfonyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2O4S2/c1-21(17,18)13-8-12(10-6-4-3-5-7-10)16-14(11(13)9-15)22(2,19)20/h3-8H,1-2H3 |
InChI Key |
XQNOJWKNGZJLER-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=NC(=C1C#N)S(=O)(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
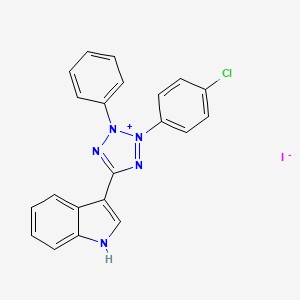
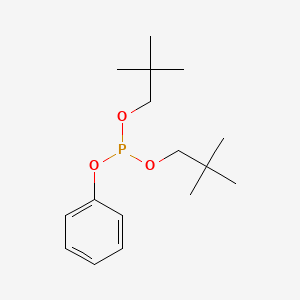
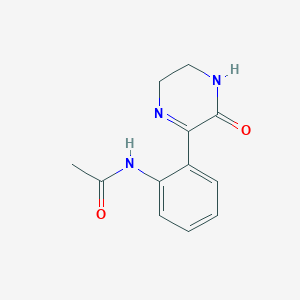



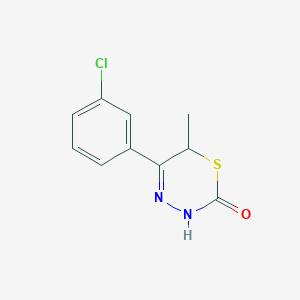

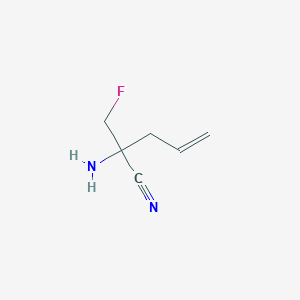
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
